

Solubility of 5,7-Dibromo-8-methoxyquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

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This technical guide provides a comprehensive overview of the solubility of **5,7-Dibromo-8-methoxyquinoline** in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality solubility data and experimental protocols for the structurally analogous compound, 5,7-Dibromo-8-hydroxyquinoline. The close structural similarity, differing only by a methoxy versus a hydroxyl group at the 8-position, allows for valuable insights into the expected solubility profile and provides a robust framework for experimental determination.

Predicted Solubility Profile

5,7-Dibromo-8-methoxyquinoline, a derivative of quinoline, is anticipated to exhibit limited solubility in aqueous solutions and greater solubility in a range of organic solvents. This prediction is based on its molecular structure, which includes a large, hydrophobic quinoline ring system with two bromine substituents, contributing to its lipophilic character. The methoxy group at the 8-position is less polar than the hydroxyl group in its analogue, which may influence its solubility in protic solvents.

Qualitative assessments of the closely related 5,7-Dibromo-8-hydroxyquinoline indicate it is slightly soluble in methanol and soluble in dimethyl sulfoxide (DMSO).^[1]

Quantitative Solubility Data of 5,7-Dibromo-8-hydroxyquinoline

The following tables summarize the mole fraction solubility (x_1) of 5,7-Dibromo-8-hydroxyquinoline in various neat organic solvents at different temperatures. This data was determined using the well-established shake-flask method and provides a strong reference for estimating the solubility of **5,7-Dibromo-8-methoxyquinoline**.^[2] The solubility generally increases with temperature.^[2]

Table 1: Mole Fraction Solubility (x_1) of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents (288.15 K to 328.15 K)^[2]

Solvent	288.1 5 K	293.1 5 K	298.1 5 K	303.1 5 K	308.1 5 K	313.1 5 K	318.1 5 K	323.1 5 K	328.1 5 K
NMP	0.0813	0.0954	0.1114	0.1296	0.1501	0.1733	0.1994	0.2287	0.2615
DMA	0.0698	0.0803	0.0919	0.1047	0.1188	0.1343	0.1513	0.1699	0.1903
DMF	0.0612	0.0709	0.0817	0.0936	0.1068	0.1213	0.1373	0.1548	0.1741
1,4-Dioxane	0.0153	0.0179	0.0208	0.0241	0.0279	0.0322	0.0371	0.0426	0.0488
Ethyl Acetate	0.0111	0.0128	0.0148	0.0170	0.0195	0.0224	0.0256	0.0292	0.0333
Toluene	0.0093	0.0108	0.0125	0.0144	0.0166	0.0191	0.0219	0.0250	0.0285
Acetone	0.0076	0.0090	0.0106	0.0124	0.0145	0.0169	0.0196	0.0227	0.0262
2-Butanone	0.0075	0.0088	0.0103	0.0120	0.0139	0.0161	0.0185	0.0213	0.0244
n-Butanol	0.0028	0.0033	0.0039	0.0046	0.0054	0.0063	0.0074	0.0086	0.0100
n-Propanol	0.0023	0.0028	0.0033	0.0039	0.0046	0.0054	0.0063	0.0074	0.0086
Ethanol	0.0019	0.0023	0.0027	0.0032	0.0038	0.0045	0.0053	0.0062	0.0072
Isopropanol	0.0017	0.0021	0.0025	0.0030	0.0035	0.0042	0.0049	0.0058	0.0068
Methanol	0.0015	0.0018	0.0022	0.0026	0.0031	0.0037	0.0044	0.0052	0.0061

Data sourced from Wu, Z., et al. (2020). Journal of Chemical & Engineering Data.[2]

The order of solubility for 5,7-Dibromo-8-hydroxyquinoline in the tested solvents is: NMP > DMA > DMF > 1,4-dioxane > ethyl acetate > toluene > acetone > 2-butanone > n-butanol > n-propanol > ethanol > isopropanol > methanol.[2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound in an organic solvent, based on the protocols used for 5,7-Dibromo-8-hydroxyquinoline.[2][3][4]

Objective: To determine the thermodynamic equilibrium solubility of **5,7-Dibromo-8-methoxyquinoline** in a given solvent at a specific temperature.

Materials:

- **5,7-Dibromo-8-methoxyquinoline** (solid)
- Selected organic solvents (analytical grade)
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm)
- Centrifuge (optional)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **5,7-Dibromo-8-methoxyquinoline** to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.^[4]
 - Accurately add a known volume or mass of the desired solvent to each vial.^[4]
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature.
 - Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-72 hours) to ensure that the dissolution process has reached equilibrium. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a period (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 μm) into a pre-weighed vial to remove any remaining solid particles.^[4]
- Quantification:
 - Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
 - Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of **5,7-Dibromo-8-methoxyquinoline**.
- Prepare a series of standard solutions of the compound with known concentrations to create a calibration curve for accurate quantification.[4]
- Calculation of Mole Fraction Solubility:
 - The mole fraction solubility (x_1) is calculated using the following equation: $x_1 = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$ where:
 - m_1 is the mass of the solute (**5,7-Dibromo-8-methoxyquinoline**)
 - M_1 is the molar mass of the solute
 - m_2 is the mass of the solvent
 - M_2 is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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Caption: Workflow for the Shake-Flask Solubility Measurement.

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